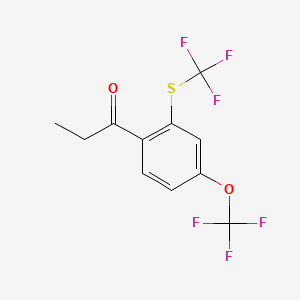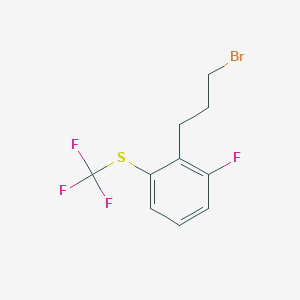
1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves electrophilic aromatic substitution reactionsCommon reagents used in these reactions include bromine, fluorine gas, and trifluoromethylthiolating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(3-hydroxypropyl)-2-fluoro-6-(trifluoromethylthio)benzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives of the benzene ring.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electronegative fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares similar structural features but lacks the fluorine atom.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, enhancing its reactivity in certain reactions.
Uniqueness: 1-(3-Bromopropyl)-2-fluoro-6-(trifluoromethylthio)benzene is unique due to the combination of bromine, fluorine, and trifluoromethylthio groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrF4S |
|---|---|
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
Clé InChI |
XUDQNRFBEJGMOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
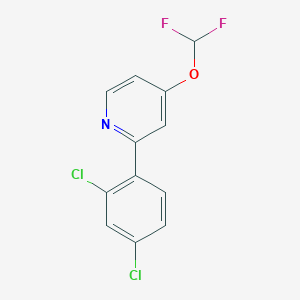
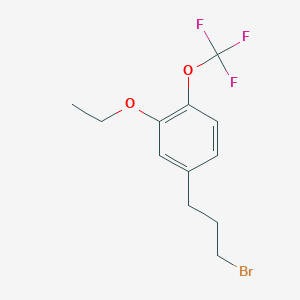
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)


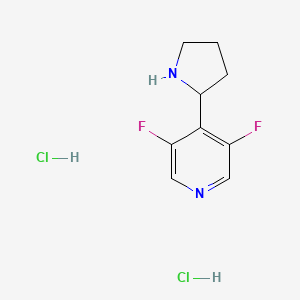
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
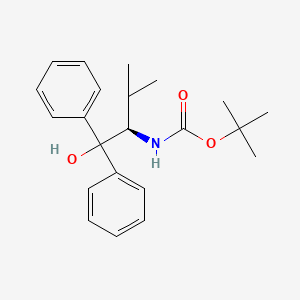

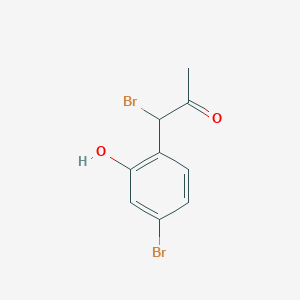
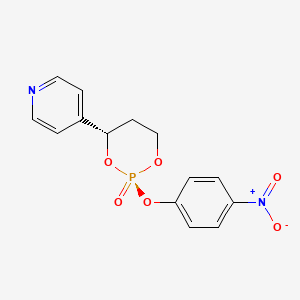
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
